2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a bicyclic heterocyclic compound featuring a thiazolone core fused to a benzene ring. The bromine atom at position 2 and the phenyl group at position 5 distinguish it from related derivatives. Its reactivity is influenced by the electron-withdrawing bromine and the steric/electronic effects of the phenyl substituent .
Properties
Molecular Formula |
C13H10BrNOS |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
2-bromo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C13H10BrNOS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
MYCZIXYSBXJDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-azido-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
Oxidation: Formation of 2-bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one sulfoxide.
Reduction: Formation of 2-bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ol.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a bromine atom at the 2-position and a carbonyl group at the 7-position, which contribute to its unique chemical reactivity. Its molecular formula is , with a molecular weight of approximately 338.22 g/mol. The structure allows for various chemical modifications, making it a valuable building block in drug development.
Antimicrobial Activity
Research indicates that 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one exhibits significant antimicrobial properties. It has been shown to inhibit various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have demonstrated its efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). The mechanism appears to involve the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Mechanistic Studies
Molecular docking studies have been employed to understand the binding interactions between 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and various biological targets. These studies suggest that the compound interacts with enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Several case studies illustrate the applications of this compound in real-world scenarios:
- Antimicrobial Resistance : A study highlighted its potential as a lead compound in developing new antibiotics to combat resistant strains of bacteria.
- Cancer Treatment : Another research project focused on its role as an adjunct therapy in enhancing the efficacy of existing chemotherapeutic agents against breast cancer.
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The phenyl group at position 5 differentiates the target compound from analogs with other substituents. Key comparisons include:
- Steric and Electronic Effects: The 5,5-dimethyl analog (CAS 10513-26-5) exhibits increased steric bulk, which may slow nucleophilic substitution at position 2 compared to the phenyl-substituted compound .
Physicochemical Properties
- Molecular Weight and Solubility :
The phenyl group increases molecular weight (vs. H or methyl substituents), likely reducing water solubility. Methoxy-substituted derivatives may show improved solubility due to polarity . - Thermal Stability :
Bulky substituents (e.g., phenyl, 5,5-dimethyl) enhance thermal stability compared to unsubstituted analogs. For instance, bromodimedone derivatives decompose above 160°C .
Pharmacological Relevance
- Drug Impurities: 2-Amino-6-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 1001648-73-2) is a documented impurity in pramipexole dihydrochloride, highlighting the pharmaceutical relevance of brominated dihydrobenzothiazolones .
- The target compound’s phenyl group may enhance lipophilicity, improving membrane permeability .
Biological Activity
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound belonging to the benzo[d]thiazole family, notable for its diverse biological activities, particularly in medicinal chemistry. The compound features a bromine atom and a carbonyl group, which contribute to its unique chemical properties and potential therapeutic applications. This article comprehensively reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C₁₃H₁₀BrNOS
- Molecular Weight : 232.098 g/mol
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : 335.4 ± 11.0 °C at 760 mmHg
- Flash Point : 156.6 ± 19.3 °C
Antimicrobial Activity
Research indicates that 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one exhibits significant antimicrobial properties. It has shown efficacy against various Gram-positive and Gram-negative bacteria, including Escherichia coli. The compound interacts with the LasB system of Gram-negative bacteria, potentially disrupting quorum sensing pathways that regulate virulence and biofilm formation .
Anticancer Activity
The anticancer potential of this compound has been extensively studied, particularly against several human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro assays have demonstrated that it can inhibit cell proliferation effectively, with IC50 values indicating substantial potency (IC50 < 25 μM) in some studies . The compound's mechanism of action appears to involve the inhibition of specific enzymes and receptors related to cancer pathways.
Structure-Activity Relationships (SAR)
The biological activity of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is influenced by its structural features. The presence of the bromine atom at the 2-position enhances its reactivity and biological interactions compared to other derivatives lacking halogen substituents. Comparative studies with similar compounds reveal that modifications at the phenyl ring significantly affect the compound's activity:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Chloro-5-phenyldihydrobenzo[d]thiazol-7(4H)-one | 10513-26-5 | High | Contains chlorine instead of bromine |
| 2-Amino-5-phenyldihydrobenzo[d]thiazol-7(4H)-one | 1387558-62-4 | High | Contains an amino group instead of bromine |
| 5-phenyldihydrobenzo[d]thiazol-7(4H)-one | 1387558-83-9 | Moderate | Lacks halogen substituents |
Case Studies
- Anticancer Efficacy : A study evaluated the anti-proliferative effects of various thiazole derivatives, including 2-Bromo-5-phenyldihydrobenzo[d]thiazol-7(4H)-one, against HepG-2 and MCF-7 cell lines, demonstrating a notable reduction in cell viability compared to controls .
- Antimicrobial Mechanism : Another investigation focused on the interaction of this compound with bacterial quorum sensing systems, revealing its potential to inhibit biofilm formation in pathogenic bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
